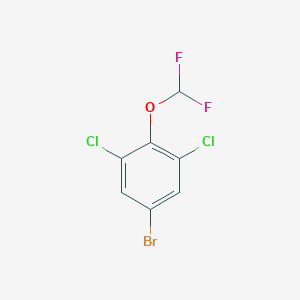

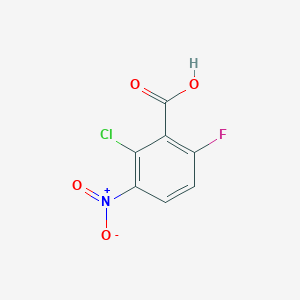

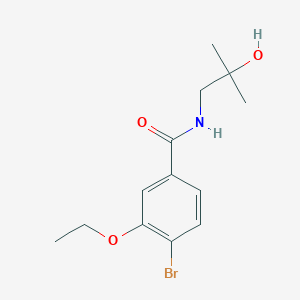

![molecular formula C8H10N2O3 B1456444 1,3-Diazaspiro[4.5]decane-2,4,8-trione CAS No. 51145-74-5](/img/structure/B1456444.png)

1,3-Diazaspiro[4.5]decane-2,4,8-trione

Overview

Description

“1,3-Diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the CAS Number 702-62-5 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 1,3-diazaspiro[4.5]decane-2,4-dione .

Synthesis Analysis

The synthesis of related compounds, such as 1,3,8-Triazaspiro[4.5]decane-2,4-diones, has been reported. For instance, spiroconnected N-alkoxyalkylpiperidine hydantoins were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate .

Molecular Structure Analysis

The molecular structure of “1,3-Diazaspiro[4.5]decane-2,4-dione” can be represented by the SMILES string O=C1NC(=O)C2(CCNCC2)N1 .

Physical And Chemical Properties Analysis

“1,3-Diazaspiro[4.5]decane-2,4-dione” is a solid at ambient temperature . It has a boiling point of 218-220°C .

Scientific Research Applications

Delta Opioid Receptor-Selective Agonist

Researchers have identified derivatives of 1,3-Diazaspiro[4.5]decane-2,4,8-trione as a novel chemotype for delta opioid receptor-selective agonists . This discovery is significant because delta opioid receptors are potential targets for treating neurological and psychiatric disorders. The derivatives show promise due to their selectivity and efficacy in preclinical models of inflammatory pain .

Anti-Allodynic Efficacy

In a study using a complete Freund’s adjuvant model of inflammatory pain in mice, 1,3-Diazaspiro[4.5]decane-2,4,8-trione derivatives demonstrated anti-allodynic efficacy . This suggests potential applications in developing treatments for conditions characterized by pain sensitivity.

Necroptosis Inhibition

Compounds based on the 1,3-Diazaspiro[4.5]decane-2,4,8-trione structure have been explored as potent necroptosis inhibitors . Necroptosis is a form of programmed cell death, and its inhibition is relevant in the treatment of inflammatory disorders and cancer metastasis.

GPCR-Focused Chemical Library Screening

The compound has been used in high-throughput screening assays as part of a GPCR-focused chemical library . This application is crucial for drug discovery, allowing researchers to identify novel drug candidates with therapeutic potential.

Molecular Docking and Dynamics

Molecular docking and dynamic simulations have utilized 1,3-Diazaspiro[4.5]decane-2,4,8-trione derivatives to understand their binding to the orthosteric site of delta opioid receptors . This application is essential for rational drug design and development.

Pharmacological Property Improvement

The identification of 1,3-Diazaspiro[4.5]decane-2,4,8-trione derivatives has opened avenues for improving the pharmacological properties of delta opioid receptor agonists . This could lead to the development of drugs with fewer adverse effects and better clinical efficacy.

Chemical Library Expansion

The discovery of this novel chemotype enriches the diversity of chemical libraries used in drug discovery . It provides a new scaffold for the development of compounds targeting various receptors and enzymes.

Alternative Clinical Candidate Development

The unique properties of 1,3-Diazaspiro[4.5]decane-2,4,8-trione derivatives make them suitable alternatives for current clinical candidates targeting delta opioid receptors . This could potentially lead to breakthroughs in clinical trials and patient care.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1,3-Diazaspiro[4.5]decane-2,4,8-trione is the delta opioid receptor . Delta opioid receptors are a clinical target for various neurological disorders, including migraine and chronic pain . The compound is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors .

Mode of Action

1,3-Diazaspiro[4.5]decane-2,4,8-trione interacts with its target, the delta opioid receptor, by binding to the orthosteric site based on docking and molecular dynamic simulation . It is slightly biased towards G-protein signaling .

Pharmacokinetics

The pharmacokinetics of 1,3-Diazaspiro[4It’s worth noting that the compound was identified through a high-throughput screening assay , suggesting that it has been optimized for certain pharmacokinetic properties.

Result of Action

The most potent agonist hit compound has anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that the compound can alleviate pain, which is a key symptom in various neurological disorders.

properties

IUPAC Name |

1,3-diazaspiro[4.5]decane-2,4,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-5-1-3-8(4-2-5)6(12)9-7(13)10-8/h1-4H2,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSBWJVHDCWNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1=O)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diazaspiro[4.5]decane-2,4,8-trione | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B1456368.png)

![Thieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B1456371.png)

![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride](/img/structure/B1456373.png)

![N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1456376.png)

![5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B1456384.png)